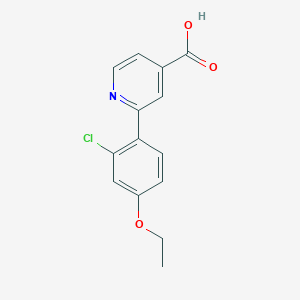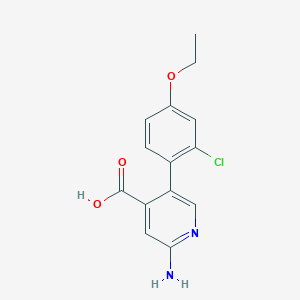
5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid (5-CEHIN), also known as chloropropionic acid, is a derivative of isonicotinic acid. It is a white crystalline solid with a melting point of 135-136°C. 5-CEHIN has a variety of uses in the scientific research field, and is a common reagent in laboratory experiments. It is an important intermediate in the synthesis of a variety of organic compounds, and has a wide range of applications in biochemistry and physiology.
科学研究应用
5-CEHIN is a useful reagent in the synthesis of a variety of organic compounds, such as substituted isonicotinic acids, quinolines, and quinoxalines. It is also used in the synthesis of a variety of biologically active compounds, including antibiotics, anti-inflammatory agents, and antifungal agents. In addition, 5-CEHIN is used in the synthesis of pharmaceuticals, such as anti-malarial drugs.
作用机制
The mechanism of action of 5-CEHIN is not yet fully understood. However, it is thought to act as a proton donor, donating a proton to the carboxyl group of the isonicotinic acid, resulting in the formation of a carboxylate anion. This anion is then attacked by the chlorine atom of the 2-chloro-4-ethoxyphenol, resulting in the formation of 5-CEHIN.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CEHIN are not yet fully understood. However, it is known to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is thought that this inhibition of acetylcholinesterase could lead to increased levels of acetylcholine in the brain, which could have a variety of effects, including improved cognitive function and enhanced memory.
实验室实验的优点和局限性
The main advantage of 5-CEHIN is its low cost and availability, making it an ideal reagent for laboratory experiments. It is also easy to synthesize and can be used in a wide range of reactions. However, it is important to note that 5-CEHIN is a highly corrosive material, and should be handled with extreme caution. It is also toxic to humans and should not be ingested.
未来方向
Despite its wide range of applications in scientific research, the full potential of 5-CEHIN has yet to be explored. Future research should focus on exploring its biochemical and physiological effects in more detail, and on developing new applications for it, such as in the synthesis of new drugs. In addition, research should be conducted on the mechanism of action of 5-CEHIN, as this could lead to a better understanding of its effects and potential applications. Finally, research should be conducted on the toxicity of 5-CEHIN, as this could lead to improved safety protocols for its use in laboratory experiments.
合成方法
5-CEHIN can be synthesized by the reaction of 2-chloro-4-ethoxyphenol with isonicotinic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere and at a temperature of around 100°C. The reaction proceeds via a nucleophilic substitution reaction, with the chlorine atom of the 2-chloro-4-ethoxyphenol acting as the nucleophile and the carboxyl group of the isonicotinic acid acting as the electrophile. The product of the reaction is 5-CEHIN, which is isolated by filtration and then purified by recrystallization.
属性
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-20-8-3-4-9(12(15)5-8)11-7-16-13(17)6-10(11)14(18)19/h3-7H,2H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSATLVNUFMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CNC(=O)C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688203 |
Source


|
| Record name | 5-(2-Chloro-4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-61-2 |
Source


|
| Record name | 5-(2-Chloro-4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














